molecular formula C21H25ClN2O3S B11233526 1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B11233526
M. Wt: 421.0 g/mol
InChI Key: HSYIGGOFAKGVKI-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H23ClN2O3S. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached using methanesulfonyl chloride under basic conditions.

    Final Coupling: The final coupling involves the reaction of the intermediate with 3,4-dimethylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both a methanesulfonyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-5-10-20(12-16(15)2)23-21(25)18-4-3-11-24(13-18)28(26,27)14-17-6-8-19(22)9-7-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,23,25)

InChI Key

HSYIGGOFAKGVKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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